molecular formula C8H13FO2S B13628861 Spiro[2.5]octane-6-sulfonyl fluoride

Spiro[2.5]octane-6-sulfonyl fluoride

Cat. No.: B13628861
M. Wt: 192.25 g/mol
InChI Key: OZSIUMLIYWROBP-UHFFFAOYSA-N
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Description

Spiro[2.5]octane-6-sulfonyl fluoride is a unique chemical compound characterized by its spirocyclic structure, which includes a sulfonyl fluoride functional group.

Preparation Methods

The synthesis of Spiro[2.5]octane-6-sulfonyl fluoride can be achieved through several methods. One common approach involves the direct fluorosulfonylation of spirocyclic precursors using fluorosulfonyl radicals. This method is efficient and concise, providing a straightforward route to the desired sulfonyl fluoride . Another method involves the fluoride-chloride exchange from corresponding sulfonyl chlorides, which is a well-established technique in the synthesis of sulfonyl fluorides .

Chemical Reactions Analysis

Spiro[2.5]octane-6-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Electrophilic Fluorination:

Common reagents used in these reactions include potassium fluoride, thiols, and various nucleophiles. The major products formed from these reactions are typically sulfonyl derivatives, which are valuable intermediates in organic synthesis .

Mechanism of Action

The mechanism by which Spiro[2.5]octane-6-sulfonyl fluoride exerts its effects involves the formation of covalent bonds with target molecules. The sulfonyl fluoride group is highly reactive towards nucleophiles, allowing it to form stable covalent adducts with amino acids in proteins, particularly serine, threonine, and cysteine residues. This reactivity underlies its use as an enzyme inhibitor and a tool for studying enzyme mechanisms .

Comparison with Similar Compounds

Spiro[2.5]octane-6-sulfonyl fluoride can be compared with other sulfonyl fluorides, such as:

The uniqueness of this compound lies in its spirocyclic structure, which imparts distinct steric and electronic properties, making it a valuable tool in various chemical applications .

Properties

Molecular Formula

C8H13FO2S

Molecular Weight

192.25 g/mol

IUPAC Name

spiro[2.5]octane-6-sulfonyl fluoride

InChI

InChI=1S/C8H13FO2S/c9-12(10,11)7-1-3-8(4-2-7)5-6-8/h7H,1-6H2

InChI Key

OZSIUMLIYWROBP-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1S(=O)(=O)F)CC2

Origin of Product

United States

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